![molecular formula C20H24N2O3S B2887344 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide CAS No. 922115-43-3](/img/structure/B2887344.png)
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide, commonly known as DIESA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIESA belongs to the class of sulfonamide compounds and has been studied extensively for its biological properties.
Scientific Research Applications
Addiction and Substance Abuse
Lastly, THIQ derivatives can be used to study addiction and substance abuse. Their influence on dopamine systems makes them useful in understanding the mechanisms of addiction and potentially developing treatments.
Each of these applications represents a significant area of scientific research where the compound can contribute to advancements in knowledge and therapeutics. The versatility of THIQ derivatives in various biological activities underscores their importance in medicinal chemistry .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-5-4-6-17(13-16)14-20(23)21-10-12-26(24,25)22-11-9-18-7-2-3-8-19(18)15-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCOIHOKJNEDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide |
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